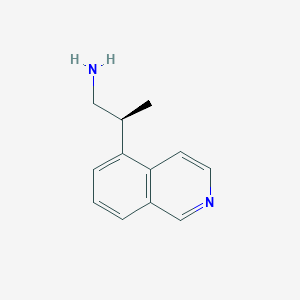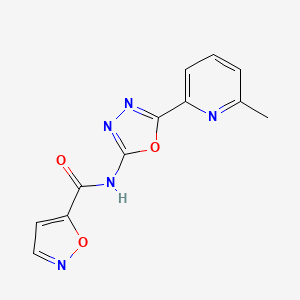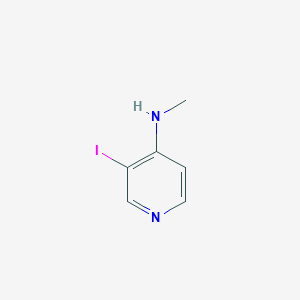![molecular formula C17H24N2O3 B2752799 1-(3,4-Dimethylphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea CAS No. 1902932-78-8](/img/structure/B2752799.png)
1-(3,4-Dimethylphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethylphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea, also known as DMDOBU, is a synthetic compound that has gained attention in the field of scientific research due to its potential medical applications. DMDOBU is a urea derivative that possesses unique biochemical and physiological properties, making it a promising candidate for various research studies.
Scientific Research Applications
Crystal Structure Analysis
- A study by Cho et al. (2015) focused on the crystal structure of a similar benzoylphenylurea compound, revealing insights into molecular arrangements and interactions. This kind of research aids in understanding the physical and chemical properties of urea derivatives (Seonghwa Cho et al., 2015).
Antimicrobial Activity
- Haranath et al. (2004) synthesized substituted dibenzo dioxaphosphocin-6-yl ureas, demonstrating good antimicrobial activity. This highlights the potential use of such compounds in developing new antimicrobial agents (P. Haranath et al., 2004).
Antitumor Activity
- Ling et al. (2008) synthesized novel urea derivatives and evaluated their antitumor activities. Studies like this are crucial in the search for new anticancer drugs (S. Ling et al., 2008).
Luminescence Sensing
- Shi et al. (2015) synthesized lanthanide metal-organic frameworks with dimethylphenyl imidazole dicarboxylate, demonstrating potential as fluorescence sensors. Such materials can be used in various sensing applications (B. Shi et al., 2015).
Green Chemistry and Catalysis
- Saghanezhad et al. (2016) utilized cucurbit[6]uril-OSO3H as a nanocatalyst for preparing dioxo-octahydro-xanthenes. This research contributes to green chemistry and the development of new catalytic processes (S. J. Saghanezhad et al., 2016).
Antioxidant Determination
- Abd-Almonuim et al. (2020) focused on the antioxidant activities of certain urea derivatives, contributing to the understanding of these compounds in oxidative stress-related applications (Afnan E. Abd-Almonuim et al., 2020).
Molecular Structure and Computational Studies
- Karakurt et al. (2016) conducted a detailed study on the molecular structure and computational analysis of a dimethylphenyl compound, providing insights for theoretical and computational chemistry (T. Karakurt et al., 2016).
Insecticidal Activity
- Mulder and Gijswijt (1973) evaluated the insecticidal activity of similar urea derivatives, pointing to their potential use in pest control (R. Mulder & M. J. Gijswijt, 1973).
properties
IUPAC Name |
1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-11-3-4-13(9-12(11)2)18-17(20)19-14-5-6-15-16(10-14)22-8-7-21-15/h3-4,9,14-16H,5-8,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNMHISVSPKTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CCC3C(C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2752718.png)

![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752723.png)
![1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole](/img/structure/B2752724.png)

![N-(2,3-dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B2752726.png)
![(3,4-Dimethylphenyl)[1-methyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-y l]amine](/img/structure/B2752727.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2752728.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one](/img/structure/B2752729.png)

![Ethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2752734.png)

